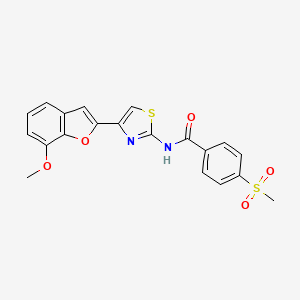
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H16N2O5S2 and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H16N2O3S, with a molecular weight of 364.4 g/mol. It features a thiazole ring linked to a methoxybenzofuran moiety and a methylsulfonyl group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring through reactions with α-haloketones and subsequent acylation to introduce the benzamide moiety. The general synthetic route can be summarized as follows:
- Formation of Thiazole Ring : Reaction of 4-(7-methoxybenzofuran-2-yl)thioamide with α-haloketones.
- Acylation : Introduction of the methylsulfonyl group through acylation with appropriate reagents.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit potent anticancer properties. For instance, studies on similar thiazole derivatives have shown:
- Mechanism of Action : These compounds often inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
- In Vitro Potency : Compounds in this class have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, indicating strong antiproliferative effects .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| SMART-H | PC-3 | 0.124 |
| SMART-F | A375 | 0.3 |
| N-(4-(7-methoxy... | Various | <1 |
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
- Inhibition Studies : Preliminary results suggest that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 10 |
| S. aureus | 9 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : The compound could interact with specific cellular receptors, altering downstream signaling pathways.
- Gene Expression Modulation : It may influence the expression of genes related to apoptosis and inflammation.
Case Studies
Several studies have investigated the efficacy of thiazole derivatives in cancer treatment:
- Study on SMART Compounds : A series of SMART compounds were tested for their ability to inhibit tubulin polymerization, showing promising results against prostate and melanoma cancers .
- In Vivo Studies : In vivo efficacy was demonstrated using xenograft models, where treatment with these compounds resulted in significant tumor reduction without noticeable neurotoxicity .
Eigenschaften
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c1-26-16-5-3-4-13-10-17(27-18(13)16)15-11-28-20(21-15)22-19(23)12-6-8-14(9-7-12)29(2,24)25/h3-11H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGVLSBNLHIZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













